Product packaging for Ethyl 2-(2,4-difluorophenyl)acetate(Cat. No.:CAS No. 129409-54-7)

Ethyl 2-(2,4-difluorophenyl)acetate

Cat. No.: B2754989
CAS No.: 129409-54-7
M. Wt: 200.185
InChI Key: BVGMVGKUWOWKIV-UHFFFAOYSA-N
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Description

Significance of Arylfluoroacetates in Organic and Medicinal Chemistry Research

Arylfluoroacetates, a class of compounds characterized by a fluoro-substituted aromatic ring attached to an acetic acid ester, are of considerable importance in modern chemical research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the metabolic stability of drug candidates, improve their binding affinity to target proteins, and increase their bioavailability by enhancing lipophilicity and facilitating transport across biological membranes like the blood-brain barrier. nih.govresearchgate.net

For instance, research into fluorine-containing phenyl acetate (B1210297) derivatives has led to the development of potential ultra-short recovery sedative/hypnotic agents. nih.gov The strategic placement of fluorine atoms on the phenyl ring can modulate the compound's interaction with biological targets such as the γ-aminobutyric acidA (GABAA) receptor. nih.gov This highlights the critical role of arylfluoroacetates as a scaffold for designing new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Role of Ethyl 2-(2,4-difluorophenyl)acetate as a Key Intermediate and Research Scaffold

This compound is a specific arylfluoroacetate that serves as a pivotal intermediate and research scaffold in the synthesis of more complex and often biologically active molecules. Its structure, featuring a difluorinated phenyl ring, makes it a valuable precursor for creating a variety of derivatives.

The synthesis of this compound can be achieved through the esterification of 2-(2,4-difluorophenyl)acetic acid with ethanol (B145695) in the presence of an acid catalyst. researchgate.net This straightforward synthesis makes it an accessible building block for further chemical transformations.

One of the key applications of this compound is in the synthesis of pharmaceutical ingredients. For example, it is a crucial intermediate in the production of Fexuprazan, a medication used for treating acid-related diseases. nih.gov Furthermore, structurally similar difluorophenyl derivatives are employed in the synthesis of other important drugs, such as the antithrombotic agent Ticagrelor, which utilizes a difluorophenyl cyclopropane (B1198618) intermediate. nih.govgoogle.com The difluorophenyl moiety is a common feature in many modern pharmaceuticals, and this compound provides a convenient way to introduce this group.

The chemical reactivity of this compound also allows for a range of modifications. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. evitachem.com The methylene (B1212753) group adjacent to the carbonyl can also be a site for further functionalization, expanding its utility as a versatile research scaffold.

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol
CAS Number 129409-54-7
Appearance Colorless to light brown clear liquid
Purity ≥95%

Overview of Current Research Trajectories Involving Fluorinated Phenylacetic Acid Derivatives

Current research involving fluorinated phenylacetic acid derivatives is vibrant and multifaceted, exploring new synthetic methods and applications. A significant area of investigation is the development of novel and efficient fluorination techniques. mdpi.com Researchers are exploring methods for direct C-H fluorination, which can provide more atom-economical and environmentally friendly routes to these compounds compared to traditional methods that may require harsh reagents and multiple steps. nih.govresearchgate.netmpg.de

One innovative approach involves the use of a charge-transfer complex to induce the fluorination of phenylacetic acid derivatives. nih.govresearchgate.net This method demonstrates solvent-dependent selectivity, allowing for either decarboxylative fluorination to yield benzylic fluorides or the formation of α-fluoro-α-arylcarboxylic acids under different conditions. nih.govmpg.de Such advancements provide chemists with greater control over the synthesis of specifically fluorinated building blocks.

Furthermore, research continues to explore the application of fluorinated phenylacetic acid derivatives in the development of new materials and agrochemicals. openmedicinalchemistryjournal.com The unique properties conferred by fluorine, such as altered electronic effects and increased stability, are being harnessed to create molecules with tailored functions. The ongoing exploration of these compounds promises to yield new discoveries and applications across various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B2754989 Ethyl 2-(2,4-difluorophenyl)acetate CAS No. 129409-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGMVGKUWOWKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Ethyl 2-(2,4-difluorophenyl)acetate

The most common and well-established methods for synthesizing this compound involve the direct esterification of the corresponding carboxylic acid or the alkylation of its carboxylate salt.

Esterification of 2-(2,4-difluorophenyl)acetic acid is a primary route for the synthesis of its ethyl ester. Several methods can be employed, ranging from acid-catalyzed reactions to milder coupling-agent-mediated processes.

One of the most traditional methods is the Fischer-Speier esterification . organic-chemistry.orgathabascau.ca This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the product, either the alcohol is used in large excess or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com A study reported the synthesis of the title compound by refluxing 2-(2,4-difluorophenyl)acetic acid with ethanol using concentrated H₂SO₄ as a catalyst.

For substrates that are sensitive to strong acidic conditions, milder esterification methods are preferred. The Steglich esterification is a notable example, which allows for the reaction to occur at room temperature. researchgate.netorganic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. organic-chemistry.org Another effective coupling system for this transformation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with DMAP.

The Yamaguchi esterification provides another alternative, particularly for the synthesis of sterically hindered esters. nih.gov This method involves the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of the alcohol in the presence of DMAP. nih.gov

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄) Reflux Inexpensive reagents, simple procedure. organic-chemistry.org Harsh conditions, not suitable for sensitive substrates, reversible reaction. organic-chemistry.orgorganic-chemistry.org
Steglich Carboxylic acid, alcohol, DCC, DMAP Mild, often room temperature Mild conditions, suitable for acid-labile substrates. organic-chemistry.org Use of stoichiometric coupling agent, formation of dicyclohexylurea byproduct. organic-chemistry.org
Yamaguchi Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, then alcohol, DMAP Mild High yields, suitable for sterically hindered substrates. nih.gov Requires stoichiometric activating agent. nih.gov

An alternative to esterification is the alkylation of a carboxylate salt. This method involves a two-step process: first, the deprotonation of 2-(2,4-difluorophenyl)acetic acid to form its corresponding carboxylate salt, followed by the reaction of the salt with an ethylating agent.

The carboxylate salt, typically the sodium or potassium salt, can be prepared by reacting the carboxylic acid with a suitable base such as sodium hydroxide (B78521) or potassium carbonate. This salt then acts as a nucleophile and displaces a leaving group from an ethyl halide, such as ethyl bromide or ethyl iodide, in a classic Sₙ2 reaction. athabascau.ca This method is particularly useful when direct esterification is problematic. The choice of solvent is crucial and is often a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the carboxylate anion.

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and sustainability. These include transition metal-catalyzed C-H activation and organo- or biocatalytic approaches.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, potentially offering more atom-economical synthetic routes. researchgate.net While direct C-H activation to synthesize this compound is not yet a standard method, research on related systems suggests its feasibility.

For instance, palladium-catalyzed ortho-C-H olefination of phenylacetic acids has been demonstrated using a directing group strategy. rsc.org This indicates that the C-H bonds on the difluorophenyl ring are accessible for functionalization. A hypothetical route could involve the palladium-catalyzed C-H carboxylation or a related C-C bond-forming reaction at the ortho position of 1,3-difluorobenzene (B1663923), followed by esterification. Another conceptually related approach is the palladium-catalyzed ortho-alkoxylation of phenylglycine derivatives, which achieves a C-O bond formation at a C-H bond. researchgate.net

Furthermore, copper-mediated cross-coupling reactions have been used to synthesize related α-aryl-α,α-difluoroacetates from aryl iodides and ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, showcasing the utility of transition metals in constructing the core structure. rsc.org These examples pave the way for future research into direct C-H activation strategies for the synthesis of this compound and its analogs.

Organocatalysis and biocatalysis offer green and highly selective alternatives to traditional synthetic methods. While no direct organocatalytic synthesis of this compound has been reported, the principles of organocatalysis could be applied to develop asymmetric syntheses, yielding enantiomerically enriched products which are often required for pharmaceutical applications.

Biocatalysis, on the other hand, presents a practical approach for obtaining chiral forms of the target molecule. Lipases are enzymes that are widely used for the kinetic resolution of racemic esters. nih.gov In this scenario, racemic this compound could be synthesized via a conventional method, and then a lipase (B570770) could be used to selectively hydrolyze one of the enantiomers to the corresponding carboxylic acid. The unreacted enantiomer of the ester can then be separated from the acid, providing access to both enantiopure forms of the compound. This method is valued for its high enantioselectivity and environmentally benign reaction conditions.

Multi-Step Synthetic Sequences Incorporating this compound

This compound and its parent acid are crucial building blocks in the synthesis of several important pharmaceutical compounds, most notably the triazole antifungal agents Fluconazole (B54011) and Voriconazole. nih.govgoogle.com

In the synthesis of Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol), a key precursor is 2-chloro-1-(2,4-difluorophenyl)ethanone, which is prepared by the Friedel-Crafts acylation of 1,3-difluorobenzene. rsc.orgresearchgate.net This ketone can be considered a derivative of 2-(2,4-difluorophenyl)acetic acid.

The synthesis of Voriconazole ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) often starts from 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. google.comnih.gov This key intermediate can be synthesized from a 2-(2,4-difluorophenyl)acetyl derivative. For example, the reaction of this compound with a suitable base and a triazole source could be a potential route to this intermediate. The subsequent steps in the synthesis of Voriconazole involve a diastereoselective addition reaction followed by further functional group manipulations. researchgate.netepo.org

These examples highlight the significance of this compound as a versatile starting material or intermediate in the construction of complex and biologically active molecules.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Strong mineral acids, such as concentrated sulfuric acid (H₂SO₄), are frequently employed as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. researchgate.netevitachem.com The reaction is typically conducted under reflux conditions, using the boiling point of ethanol (approximately 78°C) to provide the necessary activation energy. evitachem.com Progress of the reaction is often monitored using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. researchgate.net

Solvent selection plays a critical role in reaction efficiency. While the esterification can be performed using an excess of ethanol to act as both reactant and solvent, studies on similar alkylation reactions have shown that the choice of solvent can dramatically influence yield. For instance, in the alkylation of eugenol (B1671780) with ethyl chloroacetate, switching the solvent from acetonitrile (B52724) to N,N-dimethylformamide (DMF) resulted in a significant yield increase from 47% to 91%. walisongo.ac.id This highlights the potential for substantial yield enhancement in the synthesis of this compound by exploring alternative high-polarity aprotic solvents that can better solvate intermediates and transition states.

Further optimization strategies involve the use of alternative coupling agents or synthetic routes. For example, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, represent a different pathway where a boronic acid derivative could be reacted with an ethyl acetate (B1210297) synthon. evitachem.com

The table below illustrates how reaction parameters can be varied to optimize the yield of aryl acetate synthesis, drawing on data from analogous esterification and alkylation reactions.

Table 1: Optimization of Reaction Conditions for Aryl Acetate Synthesis

Starting Material Reagent Catalyst/Solvent Temperature Yield Reference
2-(2,4-difluorophenyl)acetic acid Ethanol Conc. H₂SO₄ Reflux Not specified researchgate.net
2-(2-chloro-4-fluorophenyl)acetic acid Ethanol Conc. H₂SO₄ Reflux (~78°C) Not specified evitachem.com
Eugenol Ethyl chloroacetate K₂CO₃ / Acetonitrile Not specified 47% walisongo.ac.id
Eugenol Ethyl chloroacetate K₂CO₃ / DMSO Not specified 51% walisongo.ac.id

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is aimed at reducing the environmental footprint of the manufacturing process. This involves developing cleaner, more efficient, and safer synthetic routes that minimize waste and energy consumption.

A key area of improvement is the replacement of corrosive and hazardous liquid acid catalysts like sulfuric acid with solid, reusable catalysts. For instance, the synthesis of related difluoroesters has been successfully achieved using a solid base catalyst, a mesoporous molecular sieve (MCM-41), which leads to high yields and an environmentally friendly process with a reusable catalyst. google.com Another green approach involves the use of phase-transfer catalysts like Tetrabutylammonium Hydrogen Sulfate (TBAHS), which can facilitate reactions under solvent-free conditions, drastically reducing solvent waste and simplifying product isolation. derpharmachemica.com

Modern catalytic methods offer sustainable alternatives to traditional esterification. A notable example is the palladium-catalyzed carbonylation of benzyl (B1604629) acetate derivatives. rsc.org This innovative, halogen-free method uses a palladium acetate (Pd(OAc)₂) and 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) catalyst system to react substrates with carbon monoxide at ambient pressure. rsc.org This process is highly atom-economical and avoids the use of halogenated intermediates, which are common in other cross-coupling strategies. Given that electron-withdrawing groups on the aromatic ring are well-tolerated, this method is a promising green route for producing this compound. rsc.org

Biocatalysis represents another frontier in the green synthesis of related fluorinated compounds. Enzymatic processes, such as the ketoreductase-mediated reduction of a precursor ketone, can produce chiral intermediates with very high enantiomeric excess under mild, aqueous conditions. researchgate.net Employing enzymes for the synthesis of this compound could offer significant advantages in terms of sustainability, selectivity, and safety.

The following table summarizes various green synthetic strategies and their advantages over traditional methods.

Table 2: Green Chemistry Approaches in Aryl Acetate Synthesis

Green Strategy Catalyst/System Key Advantages Reference
Solid Acid/Base Catalysis Mesoporous Molecular Sieve (MCM-41) Reusable catalyst, reduced corrosion and waste, high yield. google.com
Solvent-Free Reaction Phase-Transfer Catalyst (TBAHS) Eliminates solvent waste, simplifies purification, reusable catalyst. derpharmachemica.com
Catalytic Carbonylation Pd(OAc)₂ / DPPF Halogen-free route, high atom economy, ambient pressure CO. rsc.org

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Ester Functional Group

The ester moiety of Ethyl 2-(2,4-difluorophenyl)acetate is a versatile handle for chemical modification through several key reaction types.

Transesterification is a fundamental process where the ethyl group of the ester is exchanged with another alcohol, leading to a different ester derivative. This reaction is typically catalyzed by an acid or a base. For instance, the transesterification of related aryl esters can be achieved using various alcohols in the presence of a catalyst. acs.orgrsc.org The choice of catalyst and reaction conditions can influence the efficiency of the transformation. rsc.org Both homogeneous and heterogeneous acid catalysts have been employed for transesterification reactions, with the reaction mechanism involving the protonation of the carbonyl group followed by nucleophilic attack of the alcohol. scielo.br In some cases, alkali metal carbonates, such as potassium carbonate, have been shown to be effective catalysts for the transesterification of aryl esters with phenols. rsc.org The reactivity in transesterification can be influenced by the nature of the alcohol and the steric and electronic properties of the ester itself.

Table 1: Examples of Transesterification Reactions

Catalyst Reactants Product Yield Reference
H₂SO₄ Ethyl acetate (B1210297) and glycerol Diacetin and triacetin (B1683017) mixture 100% scielo.br
K₂CO₃ Pyridin-2-yl 2-methylbenzoate (B1238997) and phenol Phenyl 2-methylbenzoate 99% rsc.org

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2,4-difluorophenyl)acetic acid, under either acidic or basic conditions. acs.orgnih.gov For example, alkaline hydrolysis with sodium hydroxide (B78521) can be used to convert the ethyl ester to the sodium salt of the carboxylic acid. acs.org

Amidation, the reaction of the ester with an amine to form an amide, is another crucial derivatization strategy. Direct amidation of esters can be challenging and may require specific activating agents. One effective method is the Weinreb amidation, which involves the use of trimethylaluminium to activate the amine, facilitating its reaction with the ester. nih.gov Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then converted to a more reactive species like an acid chloride before reacting with an amine to form the amide. nih.gov Amides are significant derivatives due to their presence in many biologically active molecules. ucl.ac.uk

Table 2: Hydrolysis and Amidation Reaction Examples

Reaction Type Reagents Product Reference
Alkaline Hydrolysis Sodium hydroxide Sodium 2-(2,4-difluorophenyl)acetate acs.org
Acidic Hydrolysis Acetic acid, Hydrochloric acid N-(2,4-difluorophenyl)-2-hydroxy-3-pyridinecarboxamide and 2-hydroxy-3-carboxypyridine researchgate.net
Weinreb Amidation Trimethylaluminium, Aniline N-phenyl-2-(2,4-difluorophenyl)acetamide (hypothetical) nih.gov

The ester group of this compound can be reduced to the corresponding primary alcohol, 2-(2,4-difluorophenyl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. For instance, the reduction of a similar ester, 2-chloro-1-(3,4-difluorophenyl)ethanol, is accomplished using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex. google.com The resulting alcohol can then serve as a versatile intermediate for further synthetic modifications.

Transformations on the Fluorinated Phenyl Ring

The 2,4-difluorophenyl ring is generally electron-deficient due to the presence of the two highly electronegative fluorine atoms. This electronic nature dictates its reactivity towards aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) on the difluorinated phenyl ring is generally disfavored due to the electron-withdrawing nature of the fluorine atoms, which deactivates the ring towards attack by electrophiles. However, under forcing conditions or with highly reactive electrophiles, substitution might be possible. The directing effects of the substituents would need to be considered, with the acetate group being an ortho, para-director and the fluorine atoms being deactivating ortho, para-directors. The outcome of such reactions would likely be a mixture of isomers.

Nucleophilic aromatic substitution (SNA) is a more favorable reaction pathway for activated aryl halides. wikipedia.orglibretexts.org The fluorine atoms on the phenyl ring of this compound can potentially be displaced by strong nucleophiles, particularly when there are activating groups present on the ring. masterorganicchemistry.com The rate of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the fluorine atoms themselves are electron-withdrawing, which can facilitate nucleophilic attack. The position of substitution will depend on the relative activation provided by the substituents and the reaction conditions. For example, in related difluorophenyl compounds, selective displacement of one fluorine atom over the other has been observed, influenced by the nature of the nucleophile and the presence of other functional groups. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-(2,4-difluorophenyl)acetic acid
Sodium 2-(2,4-difluorophenyl)acetate
2-(2,4-difluorophenyl)ethanol
N-phenyl-2-(2,4-difluorophenyl)acetamide
2-chloro-1-(3,4-difluorophenyl)ethanol
N-(2,4-difluorophenyl)-2-hydroxy-3-pyridinecarboxamide
2-hydroxy-3-carboxypyridine
Diacetin
Triacetin
Pyridin-2-yl 2-methylbenzoate
Phenyl 2-methylbenzoate
Ethyl acetate
Glycerol
Sodium hydroxide
Acetic acid
Hydrochloric acid
Trimethylaluminium
Aniline
Lithium hydroxide
Oxalyl chloride
Sodium bicarbonate
Lithium aluminum hydride
Borane dimethylsulfide complex
Potassium carbonate
Amberlyst™ 15 dry
H₂SO₄

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. orgsyn.org

In the case of this compound, the fluorine atoms on the phenyl ring can serve as moderate DMGs. Fluorine is a potent activator for lithiation, significantly increasing the kinetic acidity of adjacent protons. researchgate.netarkat-usa.org The lithiation of 1,3-difluorobenzene (B1663923) derivatives generally occurs at the C2 position, situated between the two fluorine atoms, due to the additive activating effect. For the subject compound, this corresponds to the C3 position on the phenyl ring. The reaction is typically performed at low temperatures, such as -78 °C, to prevent side reactions like the formation of aryne intermediates. researchgate.net

The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups with high regioselectivity. This method circumvents the limitations of classical electrophilic aromatic substitution, which would typically yield a mixture of isomers.

Table 1: Potential Functionalization of this compound via DoM

ElectrophileReagent ExampleResulting Functional GroupProduct Name
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)Ethyl 2-(2,4-difluoro-3-methylphenyl)acetate
Carbonyl CompoundAcetone ((CH₃)₂CO)Hydroxypropyl (-C(OH)(CH₃)₂)Ethyl 2-(2,4-difluoro-3-(2-hydroxypropan-2-yl)phenyl)acetate
Carbon DioxideCO₂ (gas), then H⁺ quenchCarboxylic Acid (-COOH)3-(1-ethoxy-2-oxopropyl)-2,6-difluorobenzoic acid
Silyl HalideTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)Ethyl 2-(2,4-difluoro-3-(trimethylsilyl)phenyl)acetate
Boronic EsterTrimethyl borate (B1201080) (B(OCH₃)₃)Boronic Acid (-B(OH)₂)(3-(1-Ethoxy-2-oxopropyl)-2,6-difluorophenyl)boronic acid

This table presents hypothetical products based on established DoM principles. Specific reaction conditions would need optimization.

Formation of Heterocyclic Derivatives

The ester and activated methylene (B1212753) groups of this compound serve as handles for the construction of various heterocyclic rings, which are prominent scaffolds in medicinal chemistry.

Cyclization Reactions to Form Thiazole (B1198619) Systems

The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide. nih.govscispace.com While not a direct cyclization of this compound, the compound can be readily converted into a suitable precursor for this reaction.

A plausible synthetic route begins with the α-bromination of the starting ester to yield Ethyl 2-bromo-2-(2,4-difluorophenyl)acetate. This intermediate can then be reacted with a thioamide, such as thioacetamide (B46855), in a cyclocondensation reaction. The reaction proceeds through initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to furnish the substituted thiazole ring. nih.gov

Proposed Synthesis of a Thiazole Derivative:

α-Bromination: this compound is treated with a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator to form Ethyl 2-bromo-2-(2,4-difluorophenyl)acetate.

Hantzsch Cyclization: The resulting α-bromo ester is condensed with thioacetamide. The nucleophilic sulfur of thioacetamide displaces the bromide, and subsequent intramolecular cyclization and elimination of water yields Ethyl 2-methyl-4-(2,4-difluorophenyl)thiazole-5-carboxylate.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles)

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through a well-established multi-step sequence. mdpi.comnih.gov This pathway involves the conversion of the ester into a thiosemicarbazide (B42300) intermediate, which is then cyclized. nih.govlew.ro

The synthetic sequence is as follows:

Hydrazinolysis: The ethyl ester is first converted into the corresponding acid hydrazide, 2-(2,4-difluorophenyl)acetohydrazide, by refluxing with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695).

Thiosemicarbazide Formation: The resulting hydrazide is then reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) to yield a 1,4-disubstituted thiosemicarbazide. nih.gov

Cyclization: The thiosemicarbazide intermediate undergoes intramolecular cyclization upon heating in a basic medium, such as aqueous sodium hydroxide. nih.govjrespharm.com Subsequent acidification yields the 5-(2,4-difluorophenyl)methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The thione tautomer is generally favored in the solid state and in solution. researchgate.net

Table 2: Synthesis of a 1,2,4-Triazole-3-thione Derivative

StepReactant 1Reactant 2Key Intermediate / Product
1This compoundHydrazine hydrate (N₂H₄·H₂O)2-(2,4-Difluorophenyl)acetohydrazide
22-(2,4-Difluorophenyl)acetohydrazidePhenyl isothiocyanate (PhNCS)2-((2,4-Difluorophenyl)acetyl)-N-phenylhydrazine-1-carbothioamide
32-((2,4-Difluorophenyl)acetyl)-N-phenylhydrazine-1-carbothioamideSodium hydroxide (NaOH), then HCl5-((2,4-Difluorophenyl)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and extending the synthetic utility of these transformations.

Mechanism of Directed Ortho-Metalation: The DoM process begins with the coordination of the Lewis acidic lithium atom of the alkyllithium reagent to a Lewis basic heteroatom on the DMG, in this case, a fluorine atom. orgsyn.org This pre-coordination complex brings the strongly basic alkyl group into proximity of the ortho-proton, facilitating its abstraction. This forms a thermodynamically stable aryllithium species, which is maintained through the Li-F interaction. arkat-usa.org The reaction is then completed by the addition of an electrophile, which substitutes the lithium atom.

Mechanism of Hantzsch Thiazole Synthesis: The reaction is initiated by the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloester, displacing the halide to form an S-alkylated isothioamide salt intermediate. This is followed by an intramolecular condensation where the nitrogen atom attacks the ester's carbonyl carbon. The final step is a dehydration/elimination of ethanol from the resulting tetrahedral intermediate to form the aromatic thiazole ring. nih.gov

Mechanism of 1,2,4-Triazole Formation: The synthesis proceeds via a sequence of well-understood steps. The initial hydrazinolysis is a nucleophilic acyl substitution at the ester carbonyl. The subsequent reaction with an isothiocyanate involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate, forming the thiosemicarbazide. The base-catalyzed cyclization involves the deprotonation of a hydrazide nitrogen, followed by intramolecular nucleophilic attack on the thiocarbonyl carbon. This forms a five-membered ring intermediate, which then eliminates a molecule of water upon heating to yield the final 1,2,4-triazole-3-thione product. nih.govjrespharm.com

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of Ethyl 2-(2,4-difluorophenyl)acetate by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR provides a detailed map of the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and the substituted phenyl groups are observed. researchgate.net The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group appear as a singlet, while the ethyl group gives rise to a characteristic quartet for its methylene (CH₂) protons and a triplet for its terminal methyl (CH₃) protons, a result of spin-spin coupling. researchgate.net The aromatic protons on the difluorophenyl ring show more complex multiplet patterns due to coupling with each other and with the adjacent fluorine atoms. researchgate.net

A representative summary of ¹H NMR spectral data is presented below.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Aromatic H7.34 - 7.39Multiplet (m)
Aromatic H6.93 - 6.99Multiplet (m)
Ethyl -CH₂-4.27 - 4.32Quartet (q)
Acetate -CH₂-3.76 (s)Singlet (s)
Ethyl -CH₃1.37 - 1.40Triplet (t)

This table presents representative data compiled from scientific literature. researchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. The spectrum displays distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found at a low field (high ppm value). The carbons directly bonded to fluorine atoms exhibit splitting due to C-F coupling, which provides valuable structural confirmation.

Fluorine-19 (¹⁹F) NMR Spectroscopic Applications

Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally powerful and sensitive tool for the analysis of this compound. wikipedia.org This technique offers a wide chemical shift range and provides direct information about the chemical environment of each fluorine atom. wikipedia.org The spectrum would show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-4 positions on the phenyl ring, with their chemical shifts and coupling patterns providing definitive structural information. researchgate.netrsc.org The high receptivity and 100% natural abundance of the ¹⁹F nucleus make it a highly sensitive probe. wikipedia.orgresearchgate.net

Two-Dimensional NMR Techniques (COSY, NOESY)

Two-dimensional (2D) NMR experiments provide further clarity on the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A H-H COSY experiment establishes connectivity between protons that are coupled through chemical bonds. mnstate.edu For this compound, this would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their adjacency. libretexts.org It would also help to unravel the complex coupling network among the protons on the difluorophenyl ring. mnstate.edulibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. huji.ac.ilresearchgate.net A NOESY spectrum could, for example, show a correlation between the methylene protons of the acetate moiety and the aromatic proton at the 6-position of the phenyl ring, providing insights into the molecule's preferred conformation in solution. huji.ac.il

Mass Spectrometry (MS) for Molecular Characterization (e.g., ESI-MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the compound. With a formula weight of 200.18 g/mol , this compound would be expected to show a corresponding molecular ion peak in its mass spectrum. researchgate.net In Electrospray Ionization (ESI-MS), a common technique, the molecule is typically observed as a protonated species [M+H]⁺. nih.gov Analysis of the fragmentation pattern in the MS/MS spectrum provides additional structural verification by showing the loss of specific neutral fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. A study on this compound revealed that it crystallizes in the monoclinic system with the space group P 1 21/c 1. researchgate.net The analysis determined the unit cell dimensions and confirmed the molecular conformation in the solid state. researchgate.net A key finding from the crystallographic data is the dihedral angle between the plane of the phenyl ring and the acetyl group, which was determined to be 113.4°. researchgate.net This technique provides exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net

Crystallographic Parameter Value
Chemical FormulaC₁₀H₁₀F₂O₂
Formula Weight200.18
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)13.226(6)
b (Å)5.978(3)
c (Å)12.036(5)
β (°)95.968(14)
Volume (ų)952.6(7)
Z (molecules/unit cell)4

This table is based on single-crystal X-ray diffraction data. researchgate.net

Crystal System and Unit Cell Parameters

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in a monoclinic system. researchgate.net The fundamental parameters of the unit cell, which describe the dimensions and shape of the crystal's repeating unit, have been meticulously measured at a temperature of 296(2) K using MoKα radiation (wavelength λ = 0.71073 Å). researchgate.net

The detailed crystallographic data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Chemical Formula C₁₀H₁₀F₂O₂
Formula Weight 200.18
Crystal System Monoclinic
Space Group P 1 2₁/c 1
a (Å) 13.226(6)
b (Å) 8.016(4)
c (Å) 9.205(4)
α (°) 90
β (°) 100.27(4)
γ (°) 90
Volume (ų) 952.6(7)
Z 4

Data sourced from a 2014-2015 study by Mahesh Bhat & Belagali S. L. researchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles

The precise spatial arrangement of atoms within the this compound molecule is defined by its bond lengths, bond angles, and dihedral angles. While a comprehensive table of all bond lengths and angles is not available in the reviewed literature, a key structural feature has been reported.

The dihedral angle between the plane of the acetyl group and the plane of the phenyl ring is a critical parameter that describes the molecule's conformation. For this compound, this angle has been determined to be 113.4°. researchgate.net This value indicates a significant twist between the two major functional groups of the molecule.

Detailed tables for specific bond lengths and other bond angles are not publicly available in the cited research.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystal lattice and their resulting macroscopic properties. Techniques like Hirshfeld surface analysis are employed to visualize and quantify these interactions. This analysis maps the close contacts between neighboring molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the chromophores present in the compound.

Specific experimental data, such as the maximum absorption wavelength (λmax), for the UV-Vis spectrum of this compound are not available in the reviewed literature. For context, the parent molecule, ethyl acetate, exhibits an absorption maximum at 206 nm. researchgate.net The introduction of the 2,4-difluorophenyl chromophore would be expected to shift the absorption to longer wavelengths.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. science.gov It is widely employed to determine molecular geometries, energies, and other chemical properties. For compounds containing the 2,4-difluorophenyl moiety, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are standard for elucidating their behavior. researchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. schrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. researchgate.net

In theoretical studies of compounds containing the 2,4-difluorophenyl group, the HOMO-LUMO gap is a key calculated parameter. For instance, the antifungal agent DFPTET, which features this group, was reported to have a calculated energy gap of 4.03 eV, indicating considerable stability. researchgate.net Analysis of these orbitals helps in understanding the charge transfer that occurs within the molecule. science.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Compound Containing the 2,4-difluorophenyl Moiety Data is illustrative and based on findings for structurally related compounds.

ParameterEnergy (eV)Reference
EHOMO-7.01 researchgate.net
ELUMO-2.98 researchgate.net
Energy Gap (ΔE)4.03 researchgate.net

Quantum Chemical Parameters (e.g., Fukui Indices)

Quantum chemical parameters derived from DFT calculations help quantify the reactivity of different atomic sites within a molecule. Fukui functions (f(r)) are particularly useful for identifying sites susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netscirp.org The condensed Fukui function is calculated for each atom (k) in the molecule to predict local reactivity. nih.gov

f+k : Measures reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site that is favorable for attack by a nucleophile.

f-k : Measures reactivity towards an electrophilic attack (electron donation). A high value points to a site likely to be attacked by an electrophile.

f0k : Predicts reactivity towards a radical attack.

For compounds containing the 2,4-difluorophenyl group, Fukui analysis can pinpoint the most reactive centers. For example, in one thiosemicarbazide (B42300) derivative, the two fluorine atoms were identified as ideal sites for electrophilic attack due to their electron-withdrawing nature. researchgate.net In other complex heterocyclic systems, specific nitrogen or carbon atoms are identified as the most reactive sites for nucleophilic or electrophilic interactions based on their Fukui indices. nih.govnih.gov

Table 2: Illustrative Fukui Function Values for Selected Atoms in a Molecule with a 2,4-difluorophenyl Group This table presents a hypothetical scenario to illustrate how Fukui indices are reported.

Atomf+k (Nucleophilic Attack)f-k (Electrophilic Attack)f0k (Radical Attack)
C (carbonyl)0.150.050.10
O (carbonyl)0.080.250.17
F (position 2)0.030.120.08
F (position 4)0.040.110.08

Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov This technique predicts the vertical excitation energies and oscillator strengths corresponding to electronic transitions, primarily the HOMO→LUMO transition. nih.gov The predicted maximum absorption wavelength (λmax) can then be compared with experimental data to validate the computational model. materialsciencejournal.org

The choice of functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and the inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), are critical for achieving accurate predictions. nih.govmdpi.com For compounds related to Ethyl 2-(2,4-difluorophenyl)acetate, TD-DFT calculations can elucidate their UV-Vis absorption properties, which are linked to their electronic structure. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. frontiersin.org

Prediction of Ligand-Target Binding Interactions

Molecular docking simulations can reveal the specific interactions that stabilize the ligand-receptor complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comclinmedjournals.org For compounds featuring the 2,4-difluorophenyl group, docking studies have been used to understand their binding modes. For instance, in a study of arylpiperazine derivatives as androgen receptor (AR) antagonists, a compound containing the 2,4-difluorophenyl moiety was docked into the ligand-binding pocket of the AR. frontiersin.org The simulation showed that the binding was primarily stabilized by hydrophobic interactions between the ligand and key amino acid residues in the receptor's active site. frontiersin.org The docking results, including the calculated binding energy, provide a quantitative estimate of the binding affinity. clinmedjournals.org

Identification of Potential Molecular Targets

Beyond predicting interactions with a known receptor, molecular docking can be used to screen a compound against a panel of known biological targets to identify potential mechanisms of action. This virtual screening approach can suggest novel therapeutic applications for a compound. For derivatives containing the 2,4-difluorophenyl group, various potential targets have been explored. Docking studies have suggested that such compounds may act as antagonists for the androgen receptor, making them candidates for prostate cancer therapy. frontiersin.org Other studies on related heterocyclic structures have identified potential targets such as the cytochrome bc1 complex for antifungal activity and various enzymes from pathogens like Leishmania amazonensis. frontiersin.orgclinmedjournals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling method aimed at establishing a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are statistically derived and can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental testing. frontiersin.org

The development of a predictive QSAR model for this compound and its analogs begins with the compilation of a dataset of structurally related molecules with experimentally determined biological activities. These activities could range from enzyme inhibition and receptor binding affinity to herbicidal or antifungal efficacy. nih.govmdpi.com The goal is to create a mathematical equation that links the structural features (descriptors) of the molecules to their observed activity.

Several statistical techniques can be employed to generate these models, including:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables. semanticscholar.org

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests, and k-Nearest Neighbors (k-NN) are increasingly used for their ability to handle complex, non-linear relationships between chemical structure and activity. frontiersin.orgnih.gov

The robustness and predictive power of a developed QSAR model are rigorously evaluated through internal validation techniques (like leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's training. researchgate.net A statistically significant and predictive model can then be used to screen virtual libraries of related compounds, identifying those with potentially high activity. frontiersin.org For instance, a QSAR model could be developed to predict the antifungal activity of a series of phenylacetate (B1230308) derivatives, as shown in the hypothetical data below.

Table 1: Hypothetical Dataset for QSAR Model Development (Antifungal Activity)

CompoundSubstituent (R)LogPMolecular WeightExperimental IC50 (µM)Predicted IC50 (µM)
Ethyl 2-phenylacetateH1.97164.20150.5145.2
Ethyl 2-(2-fluorophenyl)acetate2-F2.15182.1995.898.1
Ethyl 2-(4-fluorophenyl)acetate4-F2.15182.1988.390.5
This compound2,4-di-F2.33200.1852.155.6
Ethyl 2-(2,4-dichlorophenyl)acetate2,4-di-Cl3.39233.0935.733.9

This table presents hypothetical data for illustrative purposes.

The success of any QSAR model is critically dependent on the selection of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's physicochemical properties. For this compound, a combination of 2D and 3D descriptors would likely be necessary to build a comprehensive model, as they capture different and complementary molecular properties. nih.gov

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, and electronic properties.

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric and surface area properties.

Key structural descriptors relevant for modeling the activity of this compound and its analogs would likely include:

Lipophilicity (e.g., logP): This describes the compound's partitioning between an oily and an aqueous phase, which is crucial for membrane permeability. The fluorine atoms on the phenyl ring significantly influence this property. researchgate.net

Electronic Descriptors (e.g., Hammett constants, partial charges): The two electron-withdrawing fluorine atoms have a strong impact on the electron distribution of the aromatic ring, which can affect interactions with biological targets.

Steric Descriptors (e.g., molar refractivity, van der Waals volume): These describe the size and shape of the molecule, which are important for fitting into a binding site.

Topological Descriptors (e.g., connectivity indices): These describe the branching and connectivity of atoms within the molecule.

Table 2: Relevant Classes of Molecular Descriptors

Descriptor ClassSpecific ExampleRelevance to this compound
ThermodynamicLogP (Octanol-Water Partition Coefficient)Indicates lipophilicity and potential to cross biological membranes.
ElectronicDipole Moment, Atomic Partial ChargesDescribes charge distribution, influenced by the electronegative fluorine atoms and ester group.
Steric/GeometricalMolecular Volume, Surface AreaDefines the size and shape, critical for receptor or enzyme active site binding.
TopologicalWiener Index, Kier & Hall Connectivity IndicesQuantifies molecular size, branching, and cyclicity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed information on its conformational flexibility and its dynamic interactions within a protein's binding site.

The simulation process involves placing the molecule (and its protein target, if applicable) in a simulated environment, typically a box of water molecules, and calculating the forces between atoms using a force field (e.g., OPLS3e). mdpi.com Newton's equations of motion are then solved iteratively to track the trajectory of each atom over a set period, often nanoseconds to microseconds.

Conformational Analysis: A single molecule like this compound is not static; it is constantly rotating around its single bonds. youtube.com MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is particularly important for understanding the molecule's shape and flexibility, which are key determinants of its ability to interact with a biological target. The simulation can reveal the preferred orientations of the ethyl acetate (B1210297) group relative to the difluorophenyl ring.

Ligand-Protein Dynamics: When the structure of a potential protein target is known, MD simulations can be used to model the dynamic behavior of the this compound-protein complex. nih.gov This provides insights beyond static docking models by showing how the ligand and protein adapt to each other over time. Key analyses from these simulations include:

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. It helps to identify flexible regions in the protein and the ligand. mdpi.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation, identifying key interactions that stabilize the binding. researchgate.netnih.gov

These simulations can confirm whether a binding pose predicted by docking is stable and can reveal the crucial amino acid residues involved in the interaction, guiding the design of more potent and selective derivatives. acs.org

Table 3: Typical Parameters and Outputs of an MD Simulation Study

Parameter/OutputDescriptionTypical Value/Tool
Force FieldA set of parameters to calculate the potential energy of the system.OPLS3e, AMBER, CHARMM
Water ModelSpecifies the model used for water molecules in the simulation box.SPC, TIP3P
Simulation TimeThe total time period over which the molecular motion is simulated.50 - 200 nanoseconds
Primary OutputTrajectory file containing atomic coordinates over time.RMSD plot, RMSF plot, Interaction diagrams
Binding Free Energy CalculationPost-processing analysis to estimate the binding affinity.MM-PBSA, MM-GBSA

Applications in Chemical Research

Medicinal Chemistry Research Applications

In the field of medicinal chemistry, Ethyl 2-(2,4-difluorophenyl)acetate serves as a fundamental scaffold for the development of new therapeutic agents. Its derivatives have been extensively investigated for a variety of pharmacological activities.

Rational Design and Synthesis of Novel Biologically Active Derivatives

This compound is a cornerstone in the synthesis of a multitude of heterocyclic compounds with significant biological potential. It serves as a crucial precursor for creating derivatives containing moieties such as 1,2,4-triazole (B32235), 1,3,4-thiadiazole, and 1,3,4-oxadiazole. ijprajournal.comnih.gov The rational design of these molecules often leverages the 2,4-difluorophenyl group as a key pharmacophore to enhance interaction with biological targets.

Researchers have successfully synthesized various classes of compounds starting from or incorporating the 2,4-difluorophenylacetate structure. For instance, it is a starting material for producing long-arm azole antifungals and has been used to create complex quinazolinone derivatives. acs.orgnih.gov The synthesis often involves multi-step reactions, beginning with the esterification of 2-(2,4-difluorophenyl)acetic acid to yield the title compound, which is then further modified. researchgate.net

Investigation as Precursors for Enzyme Inhibitors (e.g., Proteases, Cyp51, 14α-demethylase)

The 2,4-difluorophenyl moiety is a well-established feature in the design of potent enzyme inhibitors, and this compound is a key starting point for their synthesis.

Protease Inhibitors: Derivatives incorporating the 2,4-difluorophenyl structure have been designed and evaluated as inhibitors of various proteases. For example, novel 1,2,4-triazole derivatives have been synthesized and investigated as potential serine protease inhibitors. ijprajournal.com In other research, α-ketoamide derivatives containing a 2,4-difluorophenyl group were identified as inhibitors of cysteine proteases, such as cruzain, which is a target for Chagas' disease. google.com

CYP51/14α-demethylase Inhibitors: A major application of this compound is in the synthesis of inhibitors for sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi and protozoa. nih.govtandfonline.comtandfonline.com The 2,4-difluorophenyl group is a hallmark of highly successful azole antifungal drugs like fluconazole (B54011) and voriconazole, where it binds within the active site of the enzyme. nih.govnih.gov Numerous studies have focused on creating novel CYP51 inhibitors for pathogens such as Candida albicans, Aspergillus fumigatus, and Trypanosoma cruzi by utilizing precursors like this compound. tandfonline.comtandfonline.comnih.govacs.orgnih.gov These inhibitors function by blocking ergosterol production, which disrupts the fungal cell membrane and leads to cell death. tandfonline.com

Exploration of Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The structural motif of this compound is integral to the development of a wide range of antimicrobial agents.

Antibacterial Activity: The presence of fluorine atoms is known to enhance antibacterial efficacy, as seen in the fluoroquinolone class of antibiotics where a fluorine atom improves the inhibition of bacterial DNA gyrase. tandfonline.com Derivatives synthesized from fluorinated phenyl precursors, such as thiazole (B1198619) and pyrimidine (B1678525) derivatives, have demonstrated notable antibacterial activity against various bacterial strains. wjbphs.comnih.gov

Antifungal Activity: This is one of the most extensively researched applications. The 2,4-difluorophenyl unit is a cornerstone of many clinically used azole antifungals. tandfonline.comtandfonline.comnih.gov Derivatives are designed to target and inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme for fungal cell membrane integrity. tandfonline.comtandfonline.com Research has demonstrated that triazole-indole hybrid molecules and other derivatives synthesized using a 2,4-difluorophenyl scaffold exhibit potent activity against a broad spectrum of fungal pathogens, including fluconazole-resistant strains of Candida glabrata and Candida krusei. nih.govnih.gov

Compound/Derivative TypeTarget OrganismKey Finding (MIC)Reference
Indol-3-ylmethylamino derivativesCandida albicansMICs ranging from 199.0 to 381.0 ng/mL tandfonline.comtandfonline.com
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-olC. albicansMIC90 = 0.5 µg/mL nih.gov
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-olC. glabrataMIC90 = 0.25 µg/mL nih.gov
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-olC. kruseiMIC90 = 0.125 µg/mL nih.gov

Studies on Anticancer Properties in in vitro Cell Line Models

The versatility of this compound extends to the field of oncology, where its derivatives are being explored for their potential as anticancer agents. Various synthesized compounds have shown promising cytotoxic activity against a range of human cancer cell lines in laboratory settings.

For example, a hydrazono derivative, Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate, demonstrated selective cytotoxicity against the MDA-MB-231 human breast cancer cell line with an IC50 value of approximately 30 µM. In another study, novel fluorinated thiazolidin-4-one derivatives exhibited significant anticancer potential against liver (HepG2) and colon (HCT116) cancer cell lines. researchgate.net Furthermore, acylhydrazone derivatives incorporating the 2,4-difluorophenyl moiety showed potent inhibitory activity against HepG2 liver cancer cells. mdpi.com

Derivative ClassCancer Cell LineActivity (IC50)Reference
Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetateMDA-MB-231 (Breast)~30 µM
Fluorinated thiazolidin-4-onesHepG2 (Liver), HCT116 (Colon)Promising potential noted researchgate.net
Dehydroabietic acid-based acylhydrazonesHepG2 (Liver)IC50 = 7.62 µM (for compound 4e) mdpi.com
1,2,4-triazole derivativesA549 (Lung)Cytotoxicity observed ijprajournal.com

Development of Agents for Metabolic Disorders (e.g., Antidiabetic)

The structural framework provided by this compound is also being applied to the discovery of agents for metabolic diseases, particularly type 2 diabetes. Research in this area has focused on designing inhibitors for key enzymes involved in glucose metabolism.

Studies have described the synthesis of aryl-substituted pyrazolo[3,4-b]pyridine derivatives and various thiazolidin-4-ones as potential antidiabetic agents. mdpi.comscielo.org.co These compounds are designed to inhibit enzymes like α-amylase or to act as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are recognized therapeutic strategies for managing diabetes. mdpi.comimpactfactor.org The molecular hybridization approach, combining features of known antidiabetic drug classes like glitazones with other pharmacophores, has been explored to create novel compounds with significant glucose-lowering activity in preclinical models. scielo.org.coactapharmsci.com

Role of Fluorination in Modulating Biological Activity and Selectivity

The inclusion of fluorine atoms in drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties, and the 2,4-difluoro substitution pattern of the title compound is a prime example of this principle in action. tandfonline.comacs.org

The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—contribute to several advantages: tandfonline.com

Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen or halogen bonds, increasing the binding affinity and potency of the inhibitor. tandfonline.comnih.gov

Metabolic Stability: Replacing hydrogen with fluorine at specific positions on an aromatic ring can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. acs.org

Modulated Physicochemical Properties: Fluorination increases lipophilicity, which can improve a molecule's ability to permeate cell membranes and reach its target. tandfonline.commdpi.com It can also alter the acidity (pKa) of nearby functional groups, which influences a compound's absorption and distribution. acs.org

In the context of the derivatives discussed, the 2,4-difluorophenyl group is often critical for their biological activity, contributing to the potent inhibition of enzymes like CYP51 and enhancing the efficacy of anticancer and antimicrobial agents. nih.govnih.gov

Agrochemical Research Applications

The structural motifs present in this compound are of interest in the development of new agrochemicals.

Development of Herbicidal and Pesticidal Agents

While direct data on the herbicidal or pesticidal activity of this compound itself is limited, its derivatives are explored for such applications. The presence of the 2,4-difluorophenyl moiety is a key feature in several commercial and experimental agrochemicals. For instance, the herbicide diflufenican (B1670562) contains a 2,4-difluorophenyl group and is used for controlling broad-leaved weeds. researchgate.net

Research has shown that related structures can exhibit significant biological activity. For example, a study on tetrahydrophthalimide derivatives containing oxadiazole moieties, which can be synthesized from precursors with similar difluorophenyl groups, demonstrated potent herbicidal activity against various weeds. acs.org Another study synthesized a novel acetate (B1210297) derivative with a dinitrophenyl group that showed excellent herbicidal properties. nih.gov These examples highlight the potential of the difluorophenylacetate scaffold in the design of new herbicidal and pesticidal agents. The introduction of fluorine atoms can often enhance the biological efficacy and metabolic stability of agrochemicals. nih.govsmolecule.com

Advanced Organic Synthesis and Specialty Chemicals

This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of organic molecules.

Utility as a Versatile Building Block for Complex Organic Molecules

The compound is recognized as a versatile building block in organic synthesis. cymitquimica.commdpi.comsigmaaldrich.com Its reactivity allows for various chemical transformations, making it a valuable starting point for constructing more intricate molecular architectures. unifi.it The ester functionality can be hydrolyzed to the corresponding carboxylic acid or can participate in condensation reactions. The aromatic ring can undergo further substitution reactions, and the activated methylene (B1212753) group adjacent to the ester and phenyl ring is amenable to a range of carbon-carbon bond-forming reactions.

Intermediate in the Synthesis of Pharmaceutical Precursors

This compound and its derivatives are important intermediates in the synthesis of pharmaceutical precursors. nih.govacs.org The difluorophenyl moiety is a common structural feature in many active pharmaceutical ingredients (APIs). For instance, it is a component of certain antifungal agents. google.com The synthesis of various heterocyclic compounds, which are core structures in many drugs, can utilize intermediates derived from this compound. nih.gov

Applications in Specialty Chemical Production

The compound's utility extends to the production of various specialty chemicals. cymitquimica.combldpharm.com These include compounds used in research and development across different chemical industries. The unique electronic properties conferred by the fluorine atoms make it a precursor for materials with specific optical or electronic characteristics.

Material Science Research

The application of this compound in material science is an emerging area of research. While specific examples directly utilizing this compound are not extensively documented, related fluorinated compounds are known to be used in the synthesis of novel materials. For instance, the introduction of fluorine can influence properties such as thermal stability, and liquid crystalline behavior. The difluorophenyl group can be incorporated into polymers or other materials to tailor their properties for specific applications, such as in the development of OLED materials or other electronic components. bldpharm.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Application Area
This compound129409-54-7C10H10F2O2200.18Organic Synthesis Intermediate
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate175543-23-4C10H9F3O2218.18Chemical Intermediate
Ethyl 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetate157373-02-9C10H7ClF2O3248.61Chemical Synthesis
Ethyl 2-(4-bromo-2,6-difluorophenyl)acetateNot AvailableC10H9BrF2O2Not AvailableResearch Chemical
Ethyl difluoroacetate454-31-9C4H6F2O2124.09Chemical Intermediate

Development of Advanced Materials with Specific Properties

This compound and its structural analogs serve as valuable building blocks in the field of material science, particularly in the synthesis of advanced polymers with tailored properties. The incorporation of the 2,4-difluorophenyl moiety into a polymer backbone can significantly enhance the material's thermal stability and chemical resistance.

Research into the copolymerization of vinyl acetate with various halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including a 2,4-difluoro variant, has demonstrated the utility of these monomers. Copolymers were successfully synthesized, and thermal gravimetric analysis (TGA) indicated a two-step decomposition process, showcasing the thermal behavior imparted by the fluorinated monomer. The resulting copolymers had weight-average molecular masses ranging from 5.2 to 9.2 kD.

Similarly, related fluorinated acrylate (B77674) esters, such as ethyl 3-(2,4-difluorophenyl)acrylate, have been identified as useful monomers for preparing polymeric materials. The presence of the fluorinated phenyl group in these polymers is known to improve key characteristics, making them suitable for applications requiring high durability and resistance to harsh chemical environments.

Environmental Chemistry Studies

Investigation of Degradation Pathways of Fluorinated Organic Compounds

The environmental fate of this compound is of interest due to the widespread use of organofluorine compounds and the stability of the carbon-fluorine bond. nih.gov Investigations into its degradation pathways focus on both abiotic and biotic processes, primarily targeting the ester linkage and the fluorinated aromatic ring.

The most probable initial degradation step is the hydrolysis of the ethyl ester bond. Carboxylic acid esters generally undergo hydrolysis, which can be catalyzed by acid or base, to yield the corresponding carboxylic acid and alcohol. epa.gov The base-catalyzed pathway (BAc2 mechanism) is a common route for this transformation. epa.gov In the case of this compound, hydrolysis would yield 2,4-difluorophenylacetic acid and ethanol (B145695). Studies on similar compounds, like diethyl 2-(perfluorophenyl)malonate, confirm that hydrolysis, particularly under vigorous acidic conditions, cleaves the ester groups to form the corresponding phenylacetic acid. beilstein-journals.orgbeilstein-journals.org The ethyl acetate portion of the molecule is known to be readily biodegradable, breaking down into carbon dioxide and water through natural microbial processes. slchemtech.com

The subsequent degradation of the resulting 2,4-difluorophenylacetic acid is more complex. The carbon-fluorine bond is one of the strongest in nature, making many organofluorine compounds persistent in the environment. nih.gov However, microorganisms have evolved pathways to catabolize these challenging substrates. nih.govresearchgate.net Microbial degradation can occur through specific enzymatic hydrolysis of the C-F bond or via transformation by metabolic enzymes with broad substrate specificities. nih.gov The small size of the fluorine atom allows fluorinated compounds to be accepted into the active sites of enzymes that would typically process non-fluorinated molecules. researchgate.net

Table 1: Key Degradation Processes for this compound

Degradation ProcessAffected Part of MoleculePrimary ProductsInfluencing Factors
Abiotic Hydrolysis Ethyl Ester Linkage2,4-Difluorophenylacetic Acid, EthanolpH, Temperature, Moisture epa.govcecri.res.in
Biodegradation Ethyl Acetate MoietyCarbon Dioxide, WaterMicrobial Activity slchemtech.com
Microbial Catabolism 2,4-Difluorophenylacetic AcidFluoride Ions, Smaller Organic FragmentsSpecific Microbial Strains (e.g., Pseudomonas sp.), Enzyme Availability nih.govsemanticscholar.org

Structure Activity Relationship Sar Studies

Influence of Fluorine Atom Position and Number on Reactivity and Biological Activity

The presence and placement of fluorine atoms on the phenyl ring of phenylacetate (B1230308) derivatives have a profound impact on the molecule's reactivity and biological profile. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electronic properties of the aromatic ring. libretexts.org This modification influences the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. cymitquimica.comnih.gov

The 2,4-difluoro substitution pattern, as seen in ethyl 2-(2,4-difluorophenyl)acetate, is particularly significant for conferring potent biological activity in various molecular frameworks. Research on a series of l-aryl-6,8-difluoroquinolone antibacterial agents revealed that the in vitro potency was maximized when the substituent at the N-1 position was a 2,4-difluorophenyl group. msu.edu This highlights the specific advantage of this substitution pattern over other arrangements.

Further evidence of the importance of the number and position of fluorine atoms comes from studies on cyclohexene (B86901) derivatives designed as inhibitors of nitric oxide (NO) production. In this research, the ethyl 6-[N-(2,4-difluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (compound 5k) demonstrated potent inhibitory activity. acs.org Interestingly, the corresponding 2,4,5-trifluorophenyl derivative showed lower potency, suggesting that simply increasing the number of fluorine atoms does not necessarily enhance activity and that the 2,4-substitution is optimal in this context. acs.org The electron-withdrawing nature of the fluorine atoms activates the aryl ring, making it more susceptible to certain chemical reactions like nucleophilic substitution. smolecule.comcymitquimica.com

The following table summarizes the comparative activity of various halogenated phenyl derivatives from a study on inhibitors of NO and cytokine production, demonstrating the impact of fluorine's position and the presence of other halogens.

Data sourced from a study on cyclohexene derivatives as antisepsis agents. acs.org

Effects of Substituent Modifications on the Phenyl Ring and Ester Moiety

Beyond the fluorine atoms, modifications to other positions on the phenyl ring or changes to the ester group provide further levers for tuning the compound's properties.

Phenyl Ring Modifications: The introduction of substituents other than fluorine on the phenyl ring can lead to significant changes in biological activity. SAR studies often explore a range of electron-donating and electron-withdrawing groups to probe their effects. nih.govscience.gov In the aforementioned study of cyclohexene-based inhibitors, replacing the fluorine atoms with chlorine atoms at the same positions yielded compounds with different potencies. acs.org For instance, the 2,4-dichloro derivative (5m) had an activity comparable to the 2,4-difluoro analog (5k), while the 2-chloro-4-fluoro derivative (5n) was the most potent compound in the series, with an IC50 value of 3.2 nM. acs.org This indicates that a combination of different halogens can be synergistic for biological action and that the electronic properties and size of the substituent at each position are critical. libretexts.orgacs.org

Ester Moiety Modifications: The ethyl ester group is another key site for structural modification. This functional group can be hydrolyzed to the corresponding carboxylic acid, a common transformation that alters the polarity and potential binding interactions of the molecule. smolecule.commdpi.com The ester can also be converted into a wide range of other functional groups, such as amides, to explore new chemical space and interactions. nih.govbohrium.com For example, in the development of inhibitors, the ethyl ester of the active 2,4-difluorophenyl derivative 5k was used as a starting point for synthesizing other esters, such as methyl, propyl, and hydroxyethyl (B10761427) esters, to evaluate how changes in the ester group affect inhibitory activity. acs.org Similarly, in the synthesis of anticancer agents, the ester group is often a site for modification to improve properties like water solubility. nih.gov

The following table illustrates the effect of various halogen substituents on the phenyl ring on the inhibitory activity of cyclohexene derivatives.

Data interpreted from a study on cyclohexene derivatives. acs.org

Positional Isomerism and its Impact on Chemical and Biological Profiles

Positional isomerism, which describes compounds with the same molecular formula but different substituent positions on a common skeleton, is a critical factor in determining the chemical and biological profiles of aromatic compounds. dergipark.org.tr Even subtle changes in the location of a substituent on the phenyl ring can lead to dramatic differences in physical properties (like melting and boiling points), chemical reactivity, and biological activity. docbrown.inforsc.org

The impact of positional isomerism is evident when comparing the 2,4-difluorophenyl arrangement with other difluoro-isomers, such as 3,5-difluoro or 3,4-difluoro derivatives. Each isomer possesses a unique electronic distribution and molecular shape, which in turn affects its interaction with biological macromolecules like enzymes and receptors. rsc.orgnih.gov For example, the 3,5-difluorophenyl arrangement is noted for enhancing electrophilicity at the para-position, which facilitates certain nucleophilic substitution reactions. smolecule.com In contrast, the 2,4-difluorophenyl group was found to be optimal for the antibacterial activity of certain quinolones. msu.edu

The deliberate synthesis and comparison of positional isomers is a standard strategy in drug discovery to identify the optimal substitution pattern for a desired biological effect. Studies have shown that changing the substituent positions can alter regioselectivity in subsequent reactions and modulate the electronic properties that govern biological interactions. rsc.org Computational studies have also confirmed that positional isomerism can lead to differences in quantum chemical reactivity descriptors, providing a theoretical basis for the observed variations in properties. dergipark.org.tr

Elucidation of Key Pharmacophoric Features for Targeted Biological Action

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For molecules derived from the this compound scaffold, several key pharmacophoric features can be elucidated from SAR studies.

The 2,4-Difluorophenyl Group: This moiety is arguably the most critical pharmacophoric feature. Its presence has been repeatedly linked to high potency in diverse biological contexts, including as an antibacterial and anti-inflammatory agent. msu.eduacs.org The specific 2,4-disubstitution pattern appears to provide an optimal balance of electron-withdrawing effects and steric properties for binding to certain biological targets.

The Aromatic Ring as a Scaffold: The central phenyl ring serves as a rigid scaffold upon which the key interacting groups (the fluorine atoms) are precisely positioned.

The Acetic Acid/Ester Moiety: The side chain provides a crucial vector for interaction and a point for further chemical modification. Depending on whether it is an ester, a carboxylic acid, or an amide, this group can act as a hydrogen bond donor or acceptor, or provide a linker to attach the pharmacophore to larger molecular systems. bohrium.comnih.gov

Future Research Directions and Emerging Perspectives for Ethyl 2 2,4 Difluorophenyl Acetate

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a deepening understanding of molecular science. For a compound like Ethyl 2-(2,4-difluorophenyl)acetate, which serves as a crucial building block in the synthesis of various biologically active molecules, the future holds significant promise. Emerging perspectives in computational science, synthetic chemistry, and molecular biology are set to redefine the boundaries of its application and efficiency. This article explores the key future research directions poised to unlock the full potential of this versatile fluorinated compound.

Q & A

Basic Question: What are the optimized synthetic routes for Ethyl 2-(2,4-difluorophenyl)acetate, and how are reaction conditions validated?

Methodological Answer:
The synthesis typically involves esterification of 2-(2,4-difluorophenyl)acetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

  • Reflux conditions : Optimized at ~100°C for 6–8 hours to achieve >90% yield.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>98%) .
    Validation involves monitoring reaction progress via TLC and confirming product identity through melting point analysis and spectroscopic data (¹H NMR, IR) .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Assigns proton environments (e.g., ester CH₃ at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.4 ppm) and confirms substitution patterns .
  • X-ray Diffraction : Resolves crystal packing and molecular conformation. For example, the compound exhibits a trans configuration at the ester group and intramolecular N–H⋯O hydrogen bonds stabilizing the structure .
  • IR Spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

Advanced Question: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are preferred for accuracy in thermochemical properties (e.g., bond dissociation energies, ionization potentials) .
  • Basis Sets : 6-31G(d,p) or def2-TZVP capture polarization effects of fluorine atoms and ester groups.
  • Applications : Predicts regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position of the aromatic ring) and hydrogen-bonding interactions observed in crystallography .

Advanced Question: How can researchers resolve contradictions between NMR and X-ray crystallography data for conformational analysis?

Methodological Answer:
Discrepancies arise due to:

  • Dynamic Effects in Solution : NMR detects time-averaged conformers, while X-ray captures static solid-state structures.
  • Torsional Flexibility : The ester group’s rotation in solution (NMR) vs. locked conformation in crystals (X-ray).
    Resolution Strategy :
  • Variable-Temperature NMR : Identifies conformational exchange (e.g., coalescence of peaks at elevated temperatures).
  • DFT-MD Simulations : Compare computed solution-phase conformers with crystallographic data .

Advanced Question: What role does this compound play in synthesizing bioactive pyrazole derivatives?

Methodological Answer:
The compound serves as a precursor for hydrazone intermediates. For example:

  • Condensation with Thiosemicarbazide : Forms pyrazole derivatives (e.g., ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate), which exhibit cytotoxic and anti-inflammatory activities .
  • Key Steps : Acid-catalyzed cyclization and purification via recrystallization (DMF/ethanol) yield pyrazole cores with >95% enantiomeric excess when chiral catalysts are used .

Advanced Question: What challenges arise in the chiral resolution of this compound for pharmaceutical applications?

Methodological Answer:

  • Enantiomer Separation : Requires chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC.
  • Racemization Risk : Elevated temperatures during separation may cause ester hydrolysis. Mitigation involves:
    • Low-Temperature Chromatography : Maintains enantiomeric integrity.
    • Kinetic Resolution : Enzymatic hydrolysis (lipases) selectively processes one enantiomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.